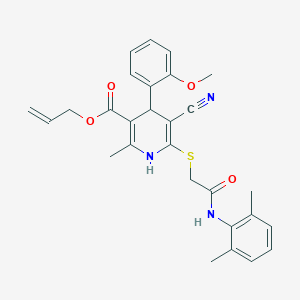

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a sulfur-containing 1,4-dihydropyridine (1,4-DHP) derivative. Its molecular formula is C28H29N3O5S, with a molecular weight of 519.62 g/mol . Key structural features include:

- A 1,4-dihydropyridine core with a cyano group at position 3.

- A 2-methoxyphenyl substituent at position 4, influencing electronic properties and receptor binding.

- An allyl ester at the 3-carboxylate position, improving membrane permeability .

Its synthesis likely follows multi-step protocols involving condensation reactions and functional group modifications, common in 1,4-DHP chemistry .

Properties

IUPAC Name |

prop-2-enyl 5-cyano-6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4S/c1-6-14-35-28(33)24-19(4)30-27(21(15-29)25(24)20-12-7-8-13-22(20)34-5)36-16-23(32)31-26-17(2)10-9-11-18(26)3/h6-13,25,30H,1,14,16H2,2-5H3,(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKDTPQEYNRVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CC=C3OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the class of sulfur-containing 1,4-dihydropyridines. Its unique molecular structure allows it to exhibit significant biological activities, particularly in cardiovascular pharmacology.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately . The structure features a dihydropyridine ring with various functional groups that contribute to its pharmacological properties.

Key Structural Features:

- Dihydropyridine Ring: Central to its biological activity.

- Cyano Group: Potentially enhances reactivity and biological interactions.

- Allyl and Ethylthio Groups: Influence the compound's interaction with biological targets.

This compound primarily acts as a calcium channel blocker . It inhibits calcium influx through L-type voltage-gated calcium channels, leading to:

- Vasodilation: Lowering blood pressure.

- Anti-inflammatory Effects: Potentially reducing inflammation through modulation of calcium-dependent pathways.

Biological Activity and Pharmacological Applications

Research indicates that this compound may have multiple pharmacological applications:

-

Cardiovascular Health:

- Exhibits vasodilatory effects through calcium channel inhibition.

- May reduce hypertension and improve cardiac function.

-

Anti-inflammatory Properties:

- Preliminary studies suggest a role in reducing inflammation markers.

- Potential applications in treating conditions like arthritis or other inflammatory diseases.

-

Hepatoprotective Effects:

- Some studies indicate protective effects on liver cells against toxic agents.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of the biological effects of similar compounds. For instance, studies have shown that modifications to the dihydropyridine structure can significantly alter pharmacodynamics and pharmacokinetics.

Table 1: Summary of Biological Activities

| Activity Type | Effect Description | References |

|---|---|---|

| Calcium Channel Blockade | Inhibits calcium influx, leading to vasodilation | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Hepatoprotection | Protects liver cells from toxic agents |

Synthesis and Characterization

The synthesis of this compound involves several critical steps:

- Reaction Conditions: Requires precise control over temperature and solvent choice to optimize yields.

- Characterization Techniques: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming structure and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents at positions 4 and 6, significantly altering pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Findings:

Substituent Effects on Bioactivity :

- Position 4 :

- 2-Methoxyphenyl (target compound): Balances lipophilicity and electron-donating effects, favoring calcium channel binding .

- 4-Chlorophenyl (CAS 442556-24-3): Increases hepatoprotective activity due to halogen-induced metabolic stability .

- Furan-2-yl (Ethyl derivative): Enhances antioxidant properties but reduces calcium affinity .

- Position 6 :

- 2,6-Dimethylphenyl (target): Optimizes steric bulk for receptor selectivity .

- Diethylamino group (Ethyl derivative): Introduces basicity, improving solubility and antihypertensive effects .

Cytotoxicity :

- Oxadiazole-substituted 1,4-DHPs (e.g., compound 9b in ) exhibit potent cytotoxicity (IC50 = 23 µM in MCF-7 cells), surpassing the target compound’s predicted activity.

Thermodynamic Stability :

- Allyl esters (target compound) show higher membrane permeability than methyl or ethyl esters due to increased lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.